Cas no 1339022-69-3 (4-n-Butylthiobenzyl alcohol)
4-n-Butylthiobenzyl alcohol Chemical and Physical Properties
Names and Identifiers
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- 4-n-Butylthiobenzyl alcohol
- (4-(Butylthio)phenyl)methanol
- Benzenemethanol, 4-(butylthio)-
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- MDL: MFCD18891150
- Inchi: 1S/C11H16OS/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,12H,2-3,8-9H2,1H3
- InChI Key: OWXTWKWNQVTWGG-UHFFFAOYSA-N
- SMILES: S(C1C=CC(CO)=CC=1)CCCC
Computed Properties
- Exact Mass: 196.092
- Monoisotopic Mass: 196.092
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 45.5
4-n-Butylthiobenzyl alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB428526-1 g |
4-n-Butylthiobenzyl alcohol |
1339022-69-3 | 1g |
€594.40 | 2023-04-23 | ||
| abcr | AB428526-5 g |
4-n-Butylthiobenzyl alcohol |
1339022-69-3 | 5g |
€1,373.40 | 2023-04-23 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655315-1g |
(4-(Butylthio)phenyl)methanol |
1339022-69-3 | 98% | 1g |
¥6260.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655315-5g |
(4-(Butylthio)phenyl)methanol |
1339022-69-3 | 98% | 5g |
¥17337.00 | 2024-08-09 | |
| abcr | AB428526-1g |
4-n-Butylthiobenzyl alcohol; . |
1339022-69-3 | 1g |
€1621.70 | 2025-02-27 | ||
| abcr | AB428526-5g |
4-n-Butylthiobenzyl alcohol |
1339022-69-3 | 5g |
€1373.40 | 2023-09-04 | ||
| Fluorochem | 395914-1g |
4-n-Butylthiobenzyl alcohol |
1339022-69-3 | 97.0% | 1g |
£570.00 | 2023-04-19 | |
| Fluorochem | 395914-5g |
4-n-Butylthiobenzyl alcohol |
1339022-69-3 | 97.0% | 5g |
£1,377.00 | 2023-04-19 |
4-n-Butylthiobenzyl alcohol Suppliers
4-n-Butylthiobenzyl alcohol Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
Additional information on 4-n-Butylthiobenzyl alcohol
4-n-Butylthiobenzyl Alcohol (CAS 1339022-69-3): Properties, Applications, and Market Insights
4-n-Butylthiobenzyl alcohol (CAS 1339022-69-3) is a specialized organic compound with growing importance in pharmaceutical and material science applications. This sulfur-containing benzyl alcohol derivative has attracted significant attention due to its unique chemical properties and versatility in synthetic chemistry. As researchers seek sustainable synthetic intermediates and bioactive molecule precursors, compounds like 4-n-butylthiobenzyl alcohol have become increasingly valuable in modern chemical research and development.
The molecular structure of 4-n-butylthiobenzyl alcohol combines a benzyl alcohol moiety with a butylthio substituent at the para position, creating interesting electronic and steric effects. This structural feature makes it particularly useful as a building block in organic synthesis, especially for creating more complex sulfur-containing compounds. Recent studies highlight its potential as a precursor for pharmaceutical intermediates, with particular interest in its application for developing novel therapeutic agents.
In the current market landscape, demand for specialty benzyl alcohol derivatives like CAS 1339022-69-3 has been steadily increasing. Pharmaceutical companies are particularly interested in this compound's potential for creating targeted drug delivery systems and enzyme inhibitors. The global market for such fine chemicals is projected to grow significantly, driven by advancements in precision medicine and personalized therapeutics.
From a synthetic chemistry perspective, 4-n-butylthiobenzyl alcohol offers several advantages. Its thioether functionality provides excellent opportunities for further chemical modifications, while the hydroxyl group serves as a versatile handle for various transformations. Researchers are particularly interested in its potential for creating chiral auxiliaries and asymmetric catalysts, which are crucial for modern pharmaceutical synthesis.
The compound's physical and chemical properties make it suitable for various applications beyond pharmaceuticals. In material science, 4-n-butylthiobenzyl alcohol has shown promise as a precursor for functional polymers and surface modification agents. Its ability to form stable thin films and self-assembled monolayers has attracted attention from researchers working on advanced coatings and nanotechnology applications.
Quality control and characterization of CAS 1339022-69-3 are critical aspects for researchers and manufacturers. Advanced analytical techniques such as HPLC purity analysis, mass spectrometry, and NMR spectroscopy are typically employed to ensure the compound meets rigorous purity standards. The growing emphasis on green chemistry principles has also led to developments in more sustainable production methods for this and related compounds.
Storage and handling of 4-n-butylthiobenzyl alcohol require standard laboratory precautions. While not classified as hazardous under normal conditions, proper storage in airtight containers under inert atmosphere is recommended to maintain stability. The compound's shelf life can be significantly extended when stored at controlled temperatures, making it a reliable reagent for long-term research projects.
Looking toward future applications, researchers are exploring the potential of 4-n-butylthiobenzyl alcohol derivatives in emerging fields such as bioorthogonal chemistry and click chemistry applications. Its structural features make it an attractive candidate for developing new bioconjugation techniques and molecular probes. These applications align well with current trends in chemical biology and diagnostic development.
For synthetic chemists working with CAS 1339022-69-3, several optimized protocols have been developed for its incorporation into more complex molecular architectures. Recent publications highlight its utility in multicomponent reactions and cascade syntheses, where its dual functionality can be strategically exploited. These developments contribute to the growing toolbox of modern synthetic methodologies.
The commercial availability of 4-n-butylthiobenzyl alcohol has improved in recent years, with several specialty chemical suppliers now offering this compound in various quantities. Pricing trends reflect its status as a research-grade chemical, with costs varying based on purity levels and order quantities. Researchers are advised to verify certificates of analysis when sourcing this material for critical applications.
In conclusion, 4-n-butylthiobenzyl alcohol (CAS 1339022-69-3) represents an important building block in contemporary chemical research. Its unique combination of functional groups and synthetic versatility positions it as a valuable tool for developing new pharmaceuticals, advanced materials, and specialized chemical probes. As research continues to uncover new applications for sulfur-containing aromatic compounds, the significance of this particular derivative is likely to grow in both academic and industrial settings.
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